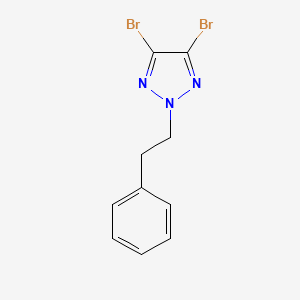

4,5-Dibromo-2-(2-phenylethyl)triazole

描述

Structure

3D Structure

属性

分子式 |

C10H9Br2N3 |

|---|---|

分子量 |

331.01 g/mol |

IUPAC 名称 |

4,5-dibromo-2-(2-phenylethyl)triazole |

InChI |

InChI=1S/C10H9Br2N3/c11-9-10(12)14-15(13-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI 键 |

RZINMQCWHLAQGZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCN2N=C(C(=N2)Br)Br |

产品来源 |

United States |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4,5 Dibromo 2 2 Phenylethyl Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 4,5-Dibromo-2-(2-phenylethyl)triazole in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise arrangement of atoms and their electronic environments are mapped.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the phenylethyl substituent. The two methylene groups (-CH₂-CH₂-) of the ethyl linker would appear as two triplets due to coupling with each other. The protons on the phenyl ring would typically appear as a set of multiplets in the aromatic region.

Expected ¹H NMR Data (in CDCl₃):

Aromatic Protons (C₆H₅-): Signals are anticipated in the δ 7.20-7.40 ppm range. The five protons would likely appear as a complex multiplet, representing the ortho, meta, and para positions.

Methylene Protons (-N-CH₂-): The methylene group attached to the triazole ring is expected to be deshielded, appearing as a triplet at approximately δ 4.60 ppm with a typical coupling constant (J) of ~7.0 Hz.

Methylene Protons (-CH₂-Ph): The methylene group adjacent to the phenyl ring would resonate further upfield, anticipated as a triplet around δ 3.25 ppm, also with a J value of ~7.0 Hz, due to coupling with the other methylene group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet (m) | - | 5H |

| N-CH₂ | 4.60 | Triplet (t) | 7.0 | 2H |

| Ph-CH₂ | 3.25 | Triplet (t) | 7.0 | 2H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are predicted: two for the triazole ring carbons, two for the ethyl linker carbons, and four for the phenyl ring carbons (ipso, ortho, meta, and para). The bromine atoms attached to the triazole ring would cause the C4 and C5 carbons to resonate at a relatively high chemical shift.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org

DEPT-90: Would only show signals for methine (CH) carbons, corresponding to the ortho, meta, and para carbons of the phenyl ring.

DEPT-135: Would show positive signals for CH carbons and negative signals for methylene (CH₂) carbons. The quaternary carbons (C4, C5 of the triazole and the ipso-carbon of the phenyl ring) would be absent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C-ipso (Phenyl) | 137.0 | No Signal | No Signal |

| C-para (Phenyl) | 129.5 | Positive | Positive |

| C-ortho (Phenyl) | 129.0 | Positive | Positive |

| C-meta (Phenyl) | 127.0 | Positive | Positive |

| C4/C5 (Triazole) | 125.0 | No Signal | No Signal |

| N-CH₂ | 53.0 | No Signal | Negative |

| Ph-CH₂ | 37.0 | No Signal | Negative |

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Key expected correlations include the coupling between the two methylene groups of the ethyl linker and the adjacent protons within the phenyl ring (ortho to meta, meta to para).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C). It would link the proton signals of the methylene groups and the phenyl ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key correlation would be expected between the ortho-protons of the phenyl ring and the adjacent Ph-CH₂ protons.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. nih.gov The spectrum of this compound would exhibit characteristic bands for its aromatic, aliphatic, and heterocyclic components.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretching (Phenyl) | Medium |

| 2960 - 2850 | Aliphatic C-H Stretching (Methylene) | Medium |

| ~1600, 1495, 1450 | Aromatic C=C Ring Stretching | Medium-Strong |

| ~1540 | Triazole Ring Stretching (C=N, N=N) researchgate.net | Medium |

| ~1420 | CH₂ Bending (Scissoring) | Medium |

| ~1250 | Triazole Ring Breathing | Strong |

| ~750, 690 | C-H Out-of-Plane Bending (Monosubstituted Phenyl) | Strong |

| Below 700 | C-Br Stretching | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. nih.gov

For this compound, the molecular formula is C₁₀H₉Br₂N₃. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). This pattern would appear as a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. HRMS would confirm the exact mass of the monoisotopic peak, validating the molecular formula.

Predicted HRMS Data:

Molecular Formula: C₁₀H₉Br₂N₃

Calculated Exact Mass ([M+H]⁺ for C₁₀H₁₀⁷⁹Br₂N₃⁺): 329.9238

Observed Mass: Would be measured to within a few parts per million (ppm) of the calculated value.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique would provide definitive proof of the molecular connectivity, including the N2 substitution of the phenylethyl group on the triazole ring.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular arrangement of molecules in the crystal lattice, highlighting intermolecular interactions such as π-π stacking between the phenyl rings of adjacent molecules or potential halogen bonding involving the bromine atoms. mdpi.com

| Parameter | Expected Value |

|---|---|

| Empirical formula | C₁₀H₉Br₂N₃ |

| Formula weight | 331.02 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a ≈ 10 Å, b ≈ 8 Å, c ≈ 15 Å, β ≈ 95° |

| Volume | ≈ 1190 ų |

| Z (molecules per unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R₁ < 0.05 |

| Goodness-of-fit on F² | ≈ 1.0 |

Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data from a single-crystal X-ray diffraction study for the compound this compound could be located. As a result, the detailed structural parameters requested for the article, including specific bond lengths, bond angles, torsion angles, and an analysis of the crystal packing and intermolecular interactions, are not available in published scientific literature.

The elucidation of such precise three-dimensional structural information is contingent upon the synthesis of a single crystal of the compound and its subsequent analysis using X-ray crystallography. This experimental technique provides the definitive data required to determine the exact spatial arrangement of atoms within the crystal lattice.

General principles of chemical bonding and molecular structure would predict a triazole ring system with bromine atoms attached to two of the carbon atoms and a 2-phenylethyl group attached to one of the nitrogen atoms. The bond lengths and angles within the triazole and phenyl rings would be expected to be within the typical ranges for such aromatic heterocyclic and carbocyclic systems. The connection between the ethyl linker and the triazole and phenyl groups would exhibit bond lengths and angles characteristic of sp³-hybridized carbon atoms.

In the solid state, dibrominated organic compounds often exhibit intermolecular interactions such as halogen bonding, where a bromine atom on one molecule interacts with an electron-rich region of a neighboring molecule. Furthermore, the presence of aromatic rings (both the triazole and the phenyl group) suggests the possibility of π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. Hydrogen bonding would not be a primary directing force in the crystal packing of this specific molecule, as it lacks strong hydrogen bond donors.

However, without experimental crystallographic data, any discussion of the precise bond lengths, angles, torsion angles, and the specific nature of the crystal packing and intermolecular forces for this compound remains speculative. The generation of the requested detailed data tables and in-depth structural analysis is therefore not possible at this time.

Reactivity and Derivatization Strategies for 4,5 Dibromo 2 2 Phenylethyl Triazole

Exploitation of Carbon-Bromine Bond Reactivity

The presence of two bromine atoms on the 1,2,3-triazole core of 4,5-dibromo-2-(2-phenylethyl)triazole opens up numerous avenues for chemical modification. The C-Br bonds can be selectively or sequentially functionalized using transition metal catalysis, with palladium- and copper-based systems being the most prominent. This allows for the systematic construction of complex molecular architectures centered around the N2-substituted triazole scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated heterocycles like this compound, these reactions offer a route to di-substituted products. The general mechanism for these transformations involves an oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C-4 and C-5 positions. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting the adaptability of this reaction to triazole systems. rsc.org

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. The choice of solvent can range from toluene and dioxane to aqueous mixtures. rsc.org By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4,5-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M K₂CO₃ | Dioxane | 80 | 2,3,4,5-Tetraphenylfuran | 92 |

| 4,5-Dibromo-1-methylpyrrole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 4,5-Diaryl-1-methylpyrrole | 70-95 |

Note: Data in this table is derived from reactions on analogous brominated heterocycles to illustrate typical reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is of significant importance for the synthesis of conjugated enynes and arylalkynes. For this compound, this would involve the reaction with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst (in the classic protocol), and an amine base. organic-chemistry.org

Modern copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst, such as alkyne homocoupling. nih.gov These methods often employ specialized palladium precatalysts and ligands. The reaction allows for the introduction of alkynyl moieties, which can serve as handles for further transformations, such as cycloaddition reactions. Sequential couplings on di-halogenated systems, like 5-bromo-3-iodoindoles, have been demonstrated, where the more reactive halide is substituted first, followed by reaction at the less reactive site under more forcing conditions. thieme-connect.de

Table 2: Typical Conditions for Sonogashira Coupling of Halo-heterocycles

| Substrate | Coupling Partner | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp. |

|---|---|---|---|---|---|---|

| 3-Iodo-5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT |

| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT |

Note: This table presents general conditions for Sonogashira couplings on related halo-heterocyclic systems.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a powerful method for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction would allow for the introduction of vinyl groups at the C-4 and C-5 positions.

The reaction typically involves a palladium source like Pd(OAc)₂, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), and a polar solvent like DMF or acetonitrile. mdpi.com A notable challenge in Heck reactions with some bromo-heterocycles can be a competing debromination side reaction, which can sometimes be mitigated by the addition of salts like NaBr. beilstein-journals.org

Table 3: Illustrative Heck Coupling Reaction Conditions

| Aryl Bromide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | H₂O/TBAB | 135 |

Note: The conditions shown are representative of Heck reactions on various aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a staple in medicinal chemistry for the synthesis of arylamines. organic-chemistry.org For this compound, this would enable the introduction of primary or secondary amines at the C-4 and C-5 positions.

The applicability of this reaction to 5-halo-1,2,3-triazoles has been demonstrated. nih.gov An efficient method utilizes a palladium complex with an expanded-ring N-heterocyclic carbene ligand to couple various (het)aryl amines with 5-halo-1,2,3-triazoles in high yields. nih.govresearchgate.net The reaction typically requires a palladium precatalyst, a specialized ligand (e.g., biarylphosphines or NHCs), and a strong base such as sodium tert-butoxide (t-BuONa). researchgate.net

Table 4: General Conditions for Buchwald-Hartwig Amination of Halo-1,2,3-triazoles

| Halo-triazole Substrate | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) |

|---|

Note: This table is based on reported methods for the amination of halo-triazoles. researchgate.net

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still valuable method for forming carbon-heteroatom bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols. For this compound, copper catalysis can be employed for C-N, C-O, and C-S bond formation.

The choice of copper source (typically a Cu(I) or Cu(II) salt), ligand, base, and solvent is crucial for the success of these reactions. acs.org For instance, copper(II)-catalyzed C-O cross-coupling between aryl bromides and aliphatic diols has been developed using CuCl₂ and K₂CO₃ in the absence of additional ligands or solvents, where the diol itself serves multiple roles. rsc.org Copper-catalyzed cascade reactions have also been developed to construct complex triazole derivatives, indicating the versatility of copper in triazole chemistry. researchgate.net

Copper-Mediated/Catalyzed Reactions

Reactivity of the Triazole Nitrogen Atoms

The 1,2,3-triazole ring contains three nitrogen atoms, but in the case of this compound, the N2 position is already substituted. This leaves the N1 and N3 atoms with lone pairs of electrons that could potentially participate in further reactions, such as quaternization.

Since the N2 position of this compound is already occupied by the phenylethyl group, further N-alkylation or N-arylation would lead to the formation of a triazolium salt. The synthesis of the parent compound itself likely proceeds via the N2-alkylation of 4,5-dibromo-1H-1,2,3-triazole with a phenylethyl halide. Studies on the alkylation of NH-1,2,3-triazoles show that the presence of substituents at the 4 and 5 positions sterically directs alkylation to the N2 position scielo.br.

While further N-alkylation of the already N2-substituted triazole is not a common transformation, it is conceivable that under forcing conditions with a reactive alkylating agent, quaternization at N1 or N3 could occur. Acid-catalyzed alkylation of NH-1,2,3-triazoles with alcohols has been reported, suggesting alternative methods for N-functionalization bohrium.com. Similarly, various methods for the N-arylation of NH-triazoles have been developed, including SNAr, copper-catalyzed, and palladium-catalyzed reactions, which are primarily relevant for the synthesis of the precursor to the title compound nih.govscielo.brnih.govnih.gov.

Table 4: Regioselectivity in N-Alkylation of Substituted NH-1,2,3-Triazoles (Analogous Systems)

| Triazole Substrate | Alkylating Agent | Conditions | Major Product | Reference |

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halide | K2CO3, DMF | 2-Alkyl-4-bromo-1,2,3-triazole | organic-chemistry.org |

| 4-Phenyl-NH-1,2,3-triazole | Vinyl Ether | Ph3PAuCl/AgNTf2, DCE, 80°C | 2-Alkyl-4-phenyl-1,2,3-triazole | nih.gov |

| 4,5-Disubstituted-NH-1,2,3-triazole | Aryl Halide | Cu(I) or Cu(II) catalysis | N2-Aryl-4,5-disubstituted-1,2,3-triazole | nih.gov |

The 1,2,3-triazole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. This is particularly true for triazoles bearing an electron-withdrawing group at the N1 position, which can facilitate denitrogenative transformations to form metal-stabilized carbenes or vinyl cations researchgate.netrsc.orgnih.gov.

For an N2-substituted triazole like this compound, such ring-opening reactions are less common. However, it is known that N-acyl-1,2,3-triazoles can undergo ring cleavage rsc.org. While there is no direct evidence for the ring-opening of this compound, it is a possibility that could be explored under thermal, photochemical, or catalytic conditions. The resulting reactive intermediates could potentially undergo ring-closing reactions to form different heterocyclic systems researchgate.netorganic-chemistry.org.

Functionalization of the 2-(2-phenylethyl) Substituent

The 2-(2-phenylethyl) substituent offers additional sites for chemical modification. The phenyl ring can undergo electrophilic aromatic substitution reactions, and the ethyl bridge can potentially be functionalized.

The phenyl group can be subjected to reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the ethyl-triazole substituent would influence the position of substitution on the phenyl ring. Furthermore, the benzylic protons of the ethyl group may be reactive under certain conditions, allowing for functionalization at this position. However, specific studies on the functionalization of the phenylethyl group in this particular triazole are not available in the searched literature. General methods for the functionalization of similar alkyl-aryl systems attached to heterocycles would be applicable.

Selective Reactions on the Phenyl Ring (e.g., electrophilic aromatic substitution, if compatible)

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)ethyl substituent. This substituent is a composite of two parts: the ethyl linker, which is a weak activating group, and the 4,5-dibromo-1,2,3-triazol-2-yl moiety, which is strongly electron-withdrawing. The powerful deactivating effect of the halogenated triazole ring is expected to dominate, thereby reducing the nucleophilicity of the phenyl ring and making it less susceptible to electrophilic attack than benzene. wikipedia.org

Consequently, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation likely require harsh conditions to proceed. wikipedia.orgmasterorganicchemistry.com The ethyl linker functions as an ortho, para-director. Therefore, should a reaction be forced to occur, substitution would be directed to the positions ortho and para to the ethyl group. Studies on the nitration of simpler 2-phenyl-1,2,3,2H-triazoles have shown that the triazole substituent directs the substitution pattern on the phenyl ring, analogous to the behavior of 1-phenylpyrazole. researchgate.net

Below is a summary of potential, albeit challenging, electrophilic aromatic substitution reactions on the phenyl ring.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on the Phenyl Ring This table presents predicted outcomes based on established chemical principles, as direct experimental data for the title compound is not available.

| Reaction | Reagent / Conditions | Expected Major Products (ortho/para isomers) | Notes |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 4,5-Dibromo-2-(2-(4-nitrophenyl)ethyl)triazole | Requires forcing conditions due to the deactivating effect of the triazole ring. masterorganicchemistry.com |

| Halogenation | Br₂ / FeBr₃ | 4,5-Dibromo-2-(2-(4-bromophenyl)ethyl)triazole | Lewis acid catalyst is necessary to polarize the halogen. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonic acid | The reaction is typically reversible. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4,5-Dibromo-2-(2-(4-acylphenyl)ethyl)triazole | Strongly deactivated rings are generally unreactive under Friedel-Crafts conditions. wikipedia.org |

Reactions at the Ethylene Linker

The ethylene bridge connecting the phenyl and triazole rings presents another site for potential functionalization. While specific studies on this linker in the title compound are not prevalent, its reactivity can be inferred from general principles of organic chemistry. The methylene group adjacent to the phenyl ring possesses benzylic protons. These protons are susceptible to radical abstraction and oxidation.

For instance, free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator would likely introduce a bromine atom at the benzylic position. Subsequent elimination or substitution reactions could then be used to introduce further functionality, such as unsaturation or nucleophilic groups. Oxidation of the benzylic position could potentially yield a ketone, cleaving the ethyl linker under harsh conditions or forming a phenylacetic acid derivative.

Table 2: Potential Reactions at the Ethylene Linker This table outlines plausible transformations based on the known reactivity of benzylic C-H bonds.

| Reaction Type | Reagent / Conditions | Potential Product |

|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or light | 4,5-Dibromo-2-(1-bromo-2-phenylethyl)triazole |

| Oxidation | KMnO₄, heat | Benzoic acid (via cleavage) |

| Oxidation | CrO₃ or PCC | 2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)-1-phenylethan-1-one |

Chemoselectivity and Regioselectivity in Multi-functionalization

The presence of multiple distinct reactive sites in this compound makes chemoselectivity and regioselectivity critical considerations for its derivatization. The most synthetically developed aspect of this class of compounds is the selective functionalization of the dibrominated triazole core. semanticscholar.orgrsc.org

Research has demonstrated that 2-substituted 4,5-dibromo-2H-1,2,3-triazoles undergo highly regioselective bromine-lithium exchange. semanticscholar.orgrsc.org Treatment with one equivalent of butyllithium at low temperatures (e.g., in diethyl ether or THF) selectively occurs at the C-5 position of the triazole ring. semanticscholar.orgrsc.org The resulting 5-lithiated intermediate can be trapped with a variety of electrophiles to yield mono-substituted products with high efficiency. rsc.org This remarkable regioselectivity is a key feature of the molecule's reactivity profile.

Furthermore, this regioselectivity can be exploited for multi-functionalization. A "one-pot" sequence involving successive treatments with butyllithium and different electrophiles allows for the sequential and selective replacement of both bromine atoms. For example, 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole was successfully converted into 2-methoxymethyl-4-phenylsulfanyl-2H-1,2,3-triazole by first reacting with butyllithium and diphenyl disulfide (Ph₂S₂), followed by a second treatment with butyllithium and quenching with water. rsc.org

The regioselectivity also extends to the synthesis of the parent scaffold itself. The N-alkylation or N-arylation of 4,5-dibromo-1H-1,2,3-triazole with electrophiles tends to favor substitution at the N-2 position, particularly with electron-deficient aromatic halides or under specific basic conditions, leading to the desired 2-substituted isomer. mdpi.comnih.gov

Table 3: Regioselective Reactions of the 4,5-Dibromo-2-R-triazole Core via C-5 Lithiation Data based on the reactivity of analogous 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. rsc.org

| Step 1: Lithiation Reagent | Step 2: Electrophile Quench | R' Group at C-5 Position | Product | Reported Yield (%) |

|---|---|---|---|---|

| n-BuLi | H₂O / NH₄Cl | -H | 4-Bromo-2-R-5-hydro-triazole | 88 |

| n-BuLi | CO₂ then H⁺ | -COOH | 4-Bromo-2-R-triazole-5-carboxylic acid | 71 |

| n-BuLi | ClCOOMe | -COOMe | Methyl 4-bromo-2-R-triazole-5-carboxylate | 93 |

| n-BuLi | Ph₂CO then H⁺ | -C(OH)Ph₂ | (4-Bromo-2-R-triazol-5-yl)diphenylmethanol | 88 |

| n-BuLi | (MeS)₂ | -SMe | 4-Bromo-5-(methylthio)-2-R-triazole | 84 |

| n-BuLi | (PhS)₂ | -SPh | 4-Bromo-5-(phenylthio)-2-R-triazole | 91 |

Advanced Computational and Theoretical Investigations of 4,5 Dibromo 2 2 Phenylethyl Triazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules from first principles. researchgate.netnih.gov These methods are used to predict molecular structures, vibrational frequencies, electronic properties, and reactivity. researchgate.net For triazole derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to provide a reliable balance between computational cost and accuracy. nih.govnih.gov

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. researchgate.net For a molecule like 4,5-Dibromo-2-(2-phenylethyl)triazole, this process would calculate the bond lengths, bond angles, and dihedral (torsion) angles that define its structure. For instance, studies on similar substituted triazoles have used DFT to refine geometries obtained from X-ray crystallography, showing good agreement between theoretical and experimental values. nih.gov The planarity of the triazole ring and the orientation of the phenylethyl and dibromo substituents would be key findings of such an optimization.

Following optimization, a vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman vibrational frequencies. researchgate.netdnu.dp.ua

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Triazole Core (Illustrative) This table illustrates typical data obtained from geometry optimization of triazole derivatives. Actual values for this compound would require specific calculations.

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

| Bond Length | N1-N2 | ~1.38 Å |

| N2-C3 | ~1.33 Å | |

| C3-N4 | ~1.36 Å | |

| N4-C5 | ~1.35 Å | |

| C5-N1 | ~1.33 Å | |

| Bond Angle | N1-N2-C3 | ~108° |

| N2-C3-N4 | ~112° | |

| C3-N4-C5 | ~105° | |

| N4-C5-N1 | ~107° | |

| C5-N1-N2 | ~108° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical indicator of molecular reactivity and stability. elixirpublishers.com A small band gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. elixirpublishers.comnih.gov For various triazole derivatives, the HOMO is often localized on the triazole ring and electron-donating substituents, while the LUMO may be distributed across the ring or on electron-withdrawing groups. nih.gov In this compound, the bromine and phenyl groups would significantly influence the energies and spatial distributions of these orbitals.

Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution provides insight into the polarity of the molecule by assigning partial charges to each atom. elixirpublishers.com This information helps identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for a Triazole Derivative This table shows the type of data generated from an electronic structure analysis. Specific values for the target compound are not available.

| Parameter | Symbol | Formula | Typical Value |

| HOMO Energy | EHOMO | - | ~ -6.5 to -7.5 eV |

| LUMO Energy | ELUMO | - | ~ -1.0 to -2.0 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 to 5.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.25 to 2.75 eV |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 3.75 to 4.75 eV |

| Electrophilicity Index | ω | χ² / (2η) | ~ 2.5 to 4.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is color-coded to indicate regions of different electrostatic potential, which is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In triazoles, these areas are typically found around the nitrogen atoms due to their lone pairs of electrons. researchgate.net

Blue regions represent positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack. These are often located around hydrogen atoms.

Green regions denote neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potential around the triazole nitrogen atoms and potentially the bromine atoms, highlighting them as key sites for intermolecular interactions.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign spectral features. semanticscholar.org

The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govucm.es These theoretical calculations provide valuable support for the assignment of experimental NMR spectra. researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. nih.gov For complex molecules, comparing the calculated shifts with the experimental spectrum helps to resolve ambiguities in signal assignments, particularly for the carbon atoms within the triazole and phenyl rings. semanticscholar.org

Theoretical IR and Raman spectra are generated from the vibrational analysis performed after geometry optimization. researchgate.netdnu.dp.ua The calculations yield the frequencies of the fundamental vibrational modes and their corresponding intensities (for IR) or scattering activities (for Raman). dnu.dp.ua By plotting these calculated frequencies and intensities, a theoretical spectrum can be generated. This simulated spectrum is an indispensable tool for interpreting experimental spectra, as it allows for the assignment of specific absorption bands or scattering peaks to particular molecular motions, such as C-H stretching, C=N stretching of the triazole ring, or vibrations involving the C-Br bonds. researchgate.net

Mechanistic Investigations of Key Reactions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Such studies provide deep insights into reaction pathways, transition states, and the energetics that govern the transformation of this molecule. A primary focus of mechanistic investigations for this compound is the nucleophilic aromatic substitution (SNA r) at the C4 and C5 positions of the triazole ring, where the bromine atoms act as leaving groups.

Theoretical studies on analogous dibrominated heterocycles have demonstrated that DFT calculations can accurately predict the feasibility and regioselectivity of these substitution reactions. By modeling the reaction profile, researchers can identify the transition state structures and calculate the activation energy barriers, which are crucial for understanding the reaction kinetics. For this compound, computational models would typically explore the reaction with various nucleophiles (e.g., amines, alkoxides) to map out the potential energy surface.

The calculations would involve optimizing the geometries of the reactants, the intermediate Meisenheimer complex, the transition states, and the products. The energies obtained from these calculations allow for the determination of the reaction's thermodynamic and kinetic viability. For example, a modeled reaction pathway for the monosubstitution of a bromine atom by a generic nucleophile (Nu⁻) would be meticulously analyzed to understand the electronic effects of the phenylethyl group and the remaining bromine atom on the reaction rate and regioselectivity.

A representative summary of calculated activation energies for the first and second nucleophilic substitution on the 4,5-dibromotriazole core is presented in Table 1. These values, while hypothetical for the specific target molecule, are based on typical findings for similar halogenated aromatic systems and illustrate the kind of data generated through computational studies.

| Reaction Step | Nucleophile | Solvent Model | Calculated ΔE‡ (kcal/mol) | Rate-Determining Step |

|---|---|---|---|---|

| First Substitution (at C4) | CH₃O⁻ | DMSO | 18.5 | Formation of Meisenheimer complex |

| First Substitution (at C5) | CH₃O⁻ | DMSO | 19.2 | Formation of Meisenheimer complex |

| Second Substitution (at C5) | CH₃O⁻ | DMSO | 22.1 | Formation of Meisenheimer complex |

| First Substitution (at C4) | NH₃ | Acetonitrile | 25.3 | Formation of Meisenheimer complex |

| First Substitution (at C5) | NH₃ | Acetonitrile | 26.0 | Formation of Meisenheimer complex |

Furthermore, these computational models can explore more complex reaction pathways, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which are common for aryl halides. In such cases, the catalytic cycle would be modeled step-by-step, including oxidative addition, transmetalation, and reductive elimination, to understand the role of the catalyst and the influence of the triazole substrate.

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the 2-phenylethyl substituent. Understanding the molecule's preferred three-dimensional structures is crucial as its conformation can significantly influence its reactivity and interactions with other molecules. Computational methods are ideally suited for exploring the potential energy surface (PES) of this compound to identify stable conformers and the energy barriers that separate them.

τ1 (N2-C-C-Ph): Rotation around the bond connecting the triazole ring to the ethyl bridge.

τ2 (C-C-Ph-C): Rotation around the bond connecting the ethyl bridge to the phenyl ring.

By performing relaxed scans of these dihedral angles, a comprehensive map of the conformational energy landscape can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Advanced computational methods, often employing DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are used to optimize the geometry of each identified conformer and calculate its relative energy.

For this compound, the analysis would likely reveal several low-energy conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance between the triazole and phenyl rings and potential weak intramolecular interactions, such as C-H···π interactions. The results of such an analysis, including the key dihedral angles and relative energies of the most stable conformers, are summarized in a hypothetical representation in Table 2.

| Conformer | τ1 (N2-C-C-Ph) (°) | τ2 (C-C-Ph-C) (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| A (Global Minimum) | 65 | 88 | 0.00 | 65.2 |

| B | 178 | 92 | 0.85 | 20.1 |

| C | -68 | 85 | 1.20 | 14.7 |

The exploration of the energy landscape also provides the rotational energy barriers between these stable conformations. This information is vital for understanding the molecule's dynamic behavior in solution. The calculated energy barriers can indicate whether the molecule is likely to exist as a rapidly equilibrating mixture of conformers or if certain conformations are kinetically trapped at a given temperature. This detailed conformational picture is fundamental for rationalizing the molecule's chemical behavior and for designing derivatives with specific three-dimensional structures.

Explorations of 4,5 Dibromo 2 2 Phenylethyl Triazole in Advanced Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The strategic placement of two bromine atoms on the triazole core of 4,5-Dibromo-2-(2-phenylethyl)triazole renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. The carbon-bromine bonds at the 4- and 5-positions are ripe for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of a wide array of substituents, leading to the creation of highly functionalized, multi-substituted triazole derivatives that would be difficult to access through other synthetic routes. nih.gov

The utility of the dibromo-triazole scaffold is exemplified by its application in Suzuki cross-coupling reactions, which allow for the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. nih.gov Similarly, Stille coupling reactions can be employed to introduce other carbon-based fragments. nih.gov Beyond C-C bond formation, these positions are also amenable to nucleophilic aromatic substitution, enabling the introduction of nitrogen, oxygen, and sulfur-containing moieties. nih.gov This reactivity allows for the synthesis of diverse molecular libraries from a single, common intermediate.

The phenylethyl group at the N-2 position is not merely a spectator; it influences the compound's solubility, steric environment, and potential for non-covalent interactions, which can be crucial in directing the assembly of larger, more complex structures. The table below illustrates the potential transformations that the 4,5-dibromo-triazole core can undergo, highlighting its role as a versatile synthetic platform.

Table 1: Representative Transformations of the 4,5-Dibromo-1,2,3-Triazole Core

| Reaction Type | Reagents/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Suzuki Cross-Coupling | ArB(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4,5-Diaryl-2-(2-phenylethyl)triazole | Conjugated materials, Fluorophores |

| Stille Coupling | ArSn(Bu)₃, Pd catalyst | 4,5-Diaryl/heteroaryl-2-(2-phenylethyl)triazole | Organic electronics, Ligand synthesis |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | 4,5-Disubstituted (N, O, S)-2-(2-phenylethyl)triazole | Pharmaceutical intermediates, Functional materials |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 4,5-Dialkynyl-2-(2-phenylethyl)triazole | Precursors for carbon-rich materials, Click chemistry platforms |

Integration into Novel Materials and Functional Systems

The unique combination of a stable, electron-rich aromatic triazole core and reactive handles makes this compound an ideal candidate for incorporation into advanced materials.

The 1,2,3-triazole ring is a remarkable functional group in supramolecular chemistry. rsc.org It can act as a hydrogen bond acceptor through its nitrogen atoms and, in some contexts, a weak hydrogen bond donor via its C-H bond. researchgate.net This dual nature facilitates the formation of ordered, non-covalent structures. nih.gov Furthermore, the nitrogen-rich heterocycle can coordinate with metal ions, enabling the construction of metallo-supramolecular architectures. researchgate.net In this compound, the phenylethyl substituent provides an additional site for π-π stacking interactions, which can work in concert with the triazole's hydrogen bonding and coordinative capabilities to direct the self-assembly of complex, three-dimensional networks. nih.gov The C-Br bonds can also participate in halogen bonding, a highly directional non-covalent interaction, further expanding its toolkit for creating intricate supramolecular designs. beilstein-journals.org

Triazole derivatives have been identified as promising components in organic electronic and optoelectronic devices. Their high nitrogen content results in a large band gap and deep HOMO levels, making them suitable for use as host materials or electron-transporting/hole-blocking layers in organic light-emitting diodes (OLEDs). researchgate.net The dibromo functionality of this compound allows for its incorporation into larger π-conjugated systems designed for specific electronic functions. By coupling the dibromo-triazole core with suitable donor or acceptor units, it is possible to tune the electronic properties of the resulting material for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). The fusion of triazole units with other π-systems can generate novel electron-accepting molecules with potential for creating new functional materials. rsc.org

Development of Ligands for Catalytic Systems

The 1,2,3-triazole scaffold is an effective N-donor ligand for transition metal catalysis. The nitrogen atoms at the N-2 and N-3 positions can act as a bidentate chelate or as a bridging ligand between two metal centers. researchgate.net The compound this compound can be used directly as a ligand, or it can be further functionalized at the bromine positions to create more complex ligand frameworks. For example, substitution with phosphine (B1218219) or other coordinating groups at the C4 and C5 positions can yield pincer-type or multidentate ligands. The electronic properties of the resulting metal complexes can be finely tuned by the substituents on the triazole ring, influencing the catalytic activity and selectivity in various organic transformations.

Contributions to Methodological Advancements in Organic Synthesis

The study of compounds like this compound contributes to broader advancements in synthetic methodology. The development of efficient and highly regioselective methods for the N-2 alkylation of the 4,5-dibromo-1H-1,2,3-triazole precursor is a significant achievement, as controlling regioselectivity in the substitution of NH-triazoles is a persistent challenge. researchgate.net Furthermore, the selective, stepwise functionalization of the C4 and C5 positions opens new avenues for creating fully substituted, "decorated" 1,2,3-triazoles. nih.gov These methods provide a robust platform for generating novel compounds with precisely controlled substitution patterns, which is crucial for structure-activity relationship studies in medicinal chemistry and for the systematic design of new functional materials. The reliable synthesis of such building blocks is essential for expanding the scope of click chemistry and its applications. nih.gov

Future Research Directions and Uncharted Avenues for 4,5 Dibromo 2 2 Phenylethyl Triazole

Development of Sustainable and Atom-Economical Synthetic Protocols

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. rsc.orgnih.gov Future research on 4,5-Dibromo-2-(2-phenylethyl)triazole should prioritize the development of sustainable and atom-economical synthetic protocols. A key starting point is the regioselective N-2 alkylation of 4,5-dibromo-1,2,3-triazole. scielo.brresearchgate.net The presence of bromine atoms at the 4 and 5 positions has been shown to direct alkylation to the N-2 position, which is a crucial step in the synthesis of the target compound. acs.org

One promising avenue is the exploration of multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing waste and improving efficiency. nih.govresearchgate.netresearchgate.net A hypothetical MCR for the synthesis of this compound could involve the in-situ generation of an azide (B81097), its reaction with a suitable alkyne, and subsequent functionalization.

Further research into catalytic systems that promote sustainability is also warranted. This includes the use of earth-abundant metal catalysts or even metal-free conditions to minimize environmental impact. mdpi.comrsc.org The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, should also be investigated. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Protocols for this compound

| Protocol | Potential Advantages | Potential Challenges |

| Traditional Alkylation | Established methodology for N-2 substitution. acs.org | May require harsh conditions and produce byproducts. |

| Multicomponent Reaction | High atom economy, reduced waste, operational simplicity. nih.govresearchgate.net | Requires careful design of substrates and reaction conditions. |

| Catalytic Green Synthesis | Use of reusable catalysts, milder reaction conditions. rsc.org | Catalyst development and optimization can be time-consuming. |

Investigation of Novel Reactivity Patterns and Transformations

The two bromine atoms on the triazole ring of this compound are prime handles for a wide range of chemical transformations. Future research should focus on exploring novel reactivity patterns beyond simple substitutions. The C-Br bonds can be activated for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

A particularly interesting area for exploration is the sequential and regioselective functionalization of the two bromine atoms. This could be achieved by leveraging the potential for differential reactivity or through the use of advanced techniques like bromine-lithium exchange reactions. rsc.org Such a strategy would provide access to unsymmetrically substituted triazoles, which are challenging to synthesize through other means.

Furthermore, the triazole ring itself can participate in various chemical transformations. For instance, denitrogenative reactions of triazoles can lead to the formation of other heterocyclic systems or acyclic compounds. tcichemicals.com Investigating the behavior of this compound under such conditions could unveil novel synthetic pathways.

Table 2: Potential Transformations of this compound

| Reaction Type | Potential Products | Synthetic Utility |

| Suzuki Coupling | Arylated or heteroarylated triazoles. acs.org | Access to conjugated systems with potential applications in materials science. |

| Sonogashira Coupling | Alkynylated triazoles. researchgate.net | Building blocks for more complex molecular architectures. |

| Lithiation-Substitution | Introduction of a wide range of functional groups. rsc.org | High versatility in molecular design. |

| Denitrogenative Ring Opening | Novel heterocyclic or acyclic compounds. tcichemicals.com | Exploration of new chemical space. |

Integration into Advanced Multicomponent Systems

The principles of multicomponent reactions can be extended beyond the initial synthesis of the triazole core. nih.gov this compound can serve as a versatile building block in more complex MCRs to construct highly functionalized molecular scaffolds. For example, the bromine atoms could be transformed into other reactive groups that can participate in subsequent one-pot reactions.

An intriguing possibility is the design of sequential MCRs where the product of one MCR, containing the this compound moiety, is directly used as a substrate in a subsequent MCR. This would enable the rapid assembly of intricate molecular architectures with high levels of complexity and diversity. Such strategies are highly valuable in the context of drug discovery and materials science, where the exploration of large chemical spaces is often required.

Exploration of Stereoselective Syntheses and Transformations

The introduction of chirality into the this compound scaffold opens up new avenues for research, particularly in the fields of medicinal chemistry and asymmetric catalysis. Future work could focus on the development of stereoselective synthetic routes to chiral derivatives of this compound.

One approach could involve the use of a chiral phenylethyl group, which could be derived from chiral starting materials. Alternatively, the development of asymmetric catalytic methods for the functionalization of the triazole ring could lead to the enantioselective synthesis of chiral products. nih.govnih.gov For instance, the use of chiral ligands in cross-coupling reactions of the dibromotriazole could induce stereoselectivity.

Another fascinating area is the exploration of atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond. It is conceivable that bulky substituents, introduced through the functionalization of the bromine atoms, could lead to hindered rotation and the formation of stable atropisomers of N-aryl-1,2,4-triazoles. nih.govacs.org

Synergistic Experimental and Computational Research Frameworks

To accelerate the exploration of the chemical space around this compound, a synergistic approach combining experimental and computational methods is highly recommended. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netnih.gov

Molecular modeling and docking studies can be employed to predict the binding of these compounds to biological targets, thereby guiding the design of new derivatives with potential therapeutic applications. acs.org For example, computational methods can help in understanding the interactions of these molecules with proteins and other biomolecules. nih.gov

Furthermore, computational tools can be used to predict the outcomes of chemical reactions, helping to optimize reaction conditions and to design more efficient synthetic routes. researchgate.net The integration of computational predictions with experimental validation will be a powerful strategy for unlocking the full potential of this compound and its derivatives.

Table 3: Application of Computational Methods in the Study of this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. researchgate.net | Understanding of reaction mechanisms and prediction of reactivity. |

| Molecular Docking | Prediction of binding modes to biological targets. acs.org | Guidance for the design of bioactive molecules. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions. nih.gov | Elucidation of the behavior of the molecule in complex environments. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromo-2-(2-phenylethyl)triazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize orthogonal experimental design to assess critical factors such as reaction temperature, solvent selection (e.g., DMSO or THF), reaction time, and molar ratios. For example, demonstrates that temperature and time significantly impact triazole synthesis yields, while solvent effects may be secondary. Recrystallization from ethanol-water mixtures can improve purity (65% yield achieved in similar triazole syntheses) . Characterization via melting point analysis (e.g., 141–143°C for analogous compounds) and NMR spectroscopy is essential for validation .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C-NMR to confirm substituent positions and aromatic proton environments .

- IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).

- Elemental analysis to verify stoichiometry (e.g., molecular formula C₂HBr₂N₃ for related dibromo-triazoles) .

- Melting point determination for purity assessment (e.g., 141–143°C in ) .

Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound derivatives?

- Methodological Answer : Use standardized protocols against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains. highlights that triazoles with halophenyl substituents exhibit moderate activity, while 4-(2-phenylethyl) groups may reduce efficacy. Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth, followed by comparative analysis of substituent effects (e.g., bromo vs. chloro), are recommended .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-phenylethyl substituent influence the compound’s reactivity and bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution and steric hindrance. Experimental validation can include synthesizing analogs with substituents like 4-chlorophenyl or 4-bromophenyl ( ). Compare reaction kinetics in nucleophilic substitution or cycloaddition reactions to quantify steric effects .

Q. How should researchers address contradictions in bioactivity data between similar triazole derivatives?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies. For example, reveals that 4-(2-phenylethyl) groups reduce antibacterial activity compared to halophenyl analogs. Use statistical tools (e.g., ANOVA) to analyze variability in MIC values and validate findings with dose-response curves . Triangulate data with computational docking studies to identify binding site interactions .

Q. What strategies improve regioselectivity in dibromination reactions of triazole precursors?

- Methodological Answer : Optimize bromination conditions using N-bromosuccinimide (NBS) or Br₂ in controlled stoichiometry. suggests that palladium catalysts (e.g., PdCl₂(PPh₃)₂) can enhance selectivity in halogenation reactions. Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Can computational models predict the environmental toxicity of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate ecotoxicological parameters (e.g., LC50 for aquatic organisms). notes that brominated heterocycles may pose environmental risks; validate predictions with acute toxicity assays in Daphnia magna or algae .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。